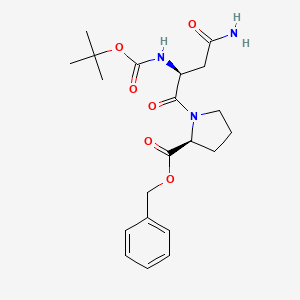

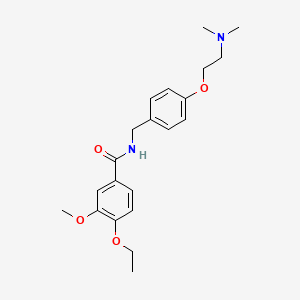

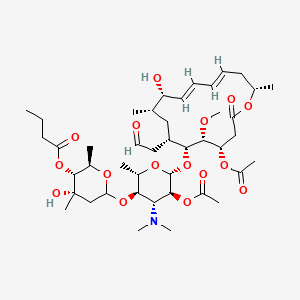

![molecular formula C20H25ClN2O3S2 B12736120 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride CAS No. 41932-10-9](/img/structure/B12736120.png)

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride, also known as Clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a ligand that activates engineered G protein-coupled receptors (GPCRs) called “designer receptors exclusively activated by designer drugs” (DREADDs). This allows researchers to study GPCR signaling control in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride involves several steps. One common method includes the oxidation of clozapine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxidation states.

Reduction: It can be reduced back to its parent compound, clozapine.

Substitution: The compound can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, methanol, water

Major Products Formed

Oxidation: Higher oxidation states of the compound.

Reduction: Clozapine.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a tool to study GPCR signaling pathways.

Biology: Helps in understanding cellular signaling mechanisms.

Medicine: Used in the development of new therapeutic strategies targeting GPCRs.

Industry: Employed in the production of research chemicals and pharmaceuticals

Mechanism of Action

The compound exerts its effects by binding to and activating DREADD receptors, which are engineered GPCRs. These receptors are designed to respond exclusively to synthetic ligands like 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride. Upon activation, these receptors initiate specific intracellular signaling pathways, allowing researchers to study the effects of GPCR activation in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Clozapine: The parent compound, used as an antipsychotic medication.

Compound 21 (C21): An alternative DREADD ligand with more affinity and faster kinetics.

Deschloroclozapine (DCZ): Another DREADD ligand with improved properties.

Uniqueness

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is unique due to its selective activation of DREADD receptors, making it an invaluable tool in chemogenetic studies. Its ability to cross the blood-brain barrier and its pharmacologically inert nature further enhance its utility in research .

Properties

CAS No. |

41932-10-9 |

|---|---|

Molecular Formula |

C20H25ClN2O3S2 |

Molecular Weight |

441.0 g/mol |

IUPAC Name |

5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride |

InChI |

InChI=1S/C20H24N2O3S2.ClH/c1-22(23)11-9-21(10-12-22)18-13-15-5-3-4-6-19(15)27(25)20-8-7-16(26(2)24)14-17(18)20;/h3-8,14,18H,9-13H2,1-2H3;1H |

InChI Key |

ZERVUWDSZQFLSE-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C)[O-].Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

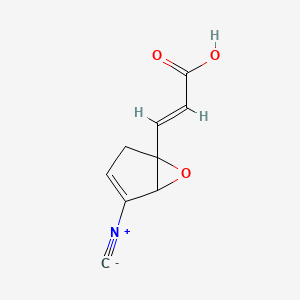

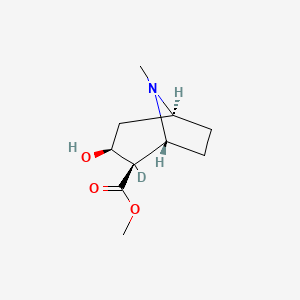

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)